Cas no 1779-30-2 (2,3-diiodoprop-2-en-1-ol)

2,3-diiodoprop-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Propen-1-ol, 2,3-diiodo-
- 2,3-diiodoprop-2-en-1-ol
- EN300-27192899
- Z4691071538
- 71264-50-1
- 1779-30-2
- SCHEMBL5690792
-
- インチ: InChI=1S/C3H4I2O/c4-1-3(5)2-6/h1,6H,2H2/b3-1-
- InChIKey: CYYOKOZRJLDIIJ-IWQZZHSRSA-N
計算された属性
- 精确分子量: 309.83516Da
- 同位素质量: 309.83516Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 1
- 複雑さ: 59.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 20.2Ų
2,3-diiodoprop-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27192899-1.0g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95.0% | 1.0g |
$499.0 | 2025-03-21 | |
Enamine | EN300-27192899-1g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95% | 1g |
$499.0 | 2023-09-10 | |
Enamine | EN300-27192899-0.25g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95.0% | 0.25g |
$200.0 | 2025-03-21 | |
Aaron | AR028W0Z-50mg |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95% | 50mg |
$155.00 | 2025-02-17 | |
Aaron | AR028W0Z-10g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95% | 10g |
$2976.00 | 2023-12-15 | |
1PlusChem | 1P028VSN-100mg |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95% | 100mg |
$228.00 | 2024-06-19 | |
1PlusChem | 1P028VSN-5g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95% | 5g |
$1852.00 | 2024-06-19 | |
1PlusChem | 1P028VSN-50mg |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95% | 50mg |
$173.00 | 2024-06-19 | |
Enamine | EN300-27192899-0.1g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95.0% | 0.1g |
$140.0 | 2025-03-21 | |
Enamine | EN300-27192899-0.05g |
2,3-diiodoprop-2-en-1-ol |
1779-30-2 | 95.0% | 0.05g |
$94.0 | 2025-03-21 |
2,3-diiodoprop-2-en-1-ol 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2,3-diiodoprop-2-en-1-olに関する追加情報
Introduction to 2,3-Diiodoprop-2-en-1-ol (CAS No. 1779-30-2)
2,3-Diiodoprop-2-en-1-ol (CAS No. 1779-30-2) is a unique organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as iodopropenol, is characterized by its distinctive molecular structure, which includes two iodine atoms and a propenol group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of extensive study in various scientific disciplines.
The chemical formula of 2,3-diiodoprop-2-en-1-ol is C3H4I2O, and its molecular weight is approximately 295.95 g/mol. The compound is a colorless liquid at room temperature and has a boiling point of around 180°C. Its solubility in water is limited, but it dissolves readily in organic solvents such as ethanol and acetone. These physical properties make it suitable for use in a variety of laboratory and industrial applications.
In recent years, the study of 2,3-diiodoprop-2-en-1-ol has expanded beyond its basic chemical characteristics to include its potential biological activities and applications. One of the most notable areas of research involves its use as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The iodine atoms in the molecule can be readily substituted or modified, making it a versatile building block for the development of new compounds with diverse biological activities.
A significant body of research has focused on the potential therapeutic applications of 2,3-diiodoprop-2-en-1-ol. Studies have shown that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that 2,3-diiodoprop-2-en-1-ol effectively inhibited the growth of Staphylococcus aureus and Candida albicans, two common pathogens responsible for various infections. This finding suggests that the compound could be further developed into novel antimicrobial agents for clinical use.
Beyond its antimicrobial properties, 2,3-diiodoprop-2-en-1-ol has also been investigated for its potential as an antiviral agent. Research conducted by a team at the University of California found that the compound exhibited activity against several enveloped viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism by which 2,3-diiodoprop-2-en-1-ol exerts its antiviral effects is not yet fully understood, but it is believed to involve interference with viral entry or replication processes.
In addition to its direct biological activities, 2,3-diiodoprop-2-en-1-ol has been explored as a precursor for the synthesis of more complex molecules with therapeutic potential. For instance, it has been used as a starting material in the development of iodinated contrast agents for medical imaging applications. These contrast agents are crucial for enhancing the visibility of specific tissues or organs during diagnostic procedures such as computed tomography (CT) scans and magnetic resonance imaging (MRI).
The environmental impact of 2,3-diiodoprop-2-en-1-ol has also been a topic of interest in recent studies. Researchers have investigated the biodegradability and ecotoxicity of the compound to ensure its safe use in various applications. Preliminary findings suggest that under certain conditions, 2,3-diiodoprop-2-en-1-ol can be biodegraded by microorganisms present in soil and water environments. However, further research is needed to fully understand its long-term environmental impact.
In conclusion, 2,3-diiodoprop-2-en-1-ol (CAS No. 1779-30-2) is a multifaceted compound with a wide range of potential applications in chemistry, biology, and pharmaceutical research. Its unique chemical structure and biological activities make it an important subject of ongoing scientific investigation. As research continues to uncover new properties and uses for this compound, it is likely to play an increasingly significant role in the development of novel therapeutics and diagnostic tools.
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